2-Bromo-4-ethyl-1-methylbenzene
Description
2-Bromo-4-ethyl-1-methylbenzene (molecular formula: C₉H₁₁Br) is a substituted aromatic compound featuring a bromine atom at position 2, an ethyl group at position 4, and a methyl group at position 1 on the benzene ring. Its synthesis typically involves alkylation and halogenation steps, as inferred from analogous procedures for related brominated ethyl/methyl benzenes. For example, 2-bromo-4-ethyl-1-methoxybenzene (a structural analog) is synthesized via iridium-catalyzed photocycloaddition with yields of 38–40% . The compound’s structural rigidity and electron-withdrawing bromine substituent make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-bromo-4-ethyl-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZQNPQRQREPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-ethyl-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethyl-1-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:
- Formation of the electrophilic bromine cation (Br⁺) by the reaction of bromine with FeBr₃.
- The electrophilic bromine cation attacks the benzene ring, forming a sigma complex.
- Deprotonation of the sigma complex restores aromaticity, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 4-ethyl-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-ethylbenzoic acid and 1-methylbenzoic acid.
Reduction: Formation of 4-ethyl-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. These intermediates facilitate the substitution, oxidation, and reduction reactions described earlier. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Outcomes : Methoxy/ethoxy substituents (e.g., in 4-Bromo-2-ethyl-1-methoxybenzene) can induce steric effects that complicate regioselectivity in photocycloadditions .
- Purification Challenges : Brominated ethyl/methyl benzenes often require rigorous chromatographic purification due to similar retention factors among analogs .
- Thermal Stability : Ethyl groups may lower melting points compared to methoxy analogs, impacting storage conditions .
Biological Activity
2-Bromo-4-ethyl-1-methylbenzene, also known as 1-bromo-4-ethyl-2-methylbenzene, is an aromatic compound characterized by a bromine atom at the second carbon position of a methyl-substituted ethylbenzene structure. Despite its structural complexity, research specifically focusing on its biological activity remains limited. This article aims to compile existing knowledge on the biological properties and potential applications of this compound, drawing from diverse scientific sources.
This compound has the molecular formula C₉H₁₁Br. Its structure includes:
- Bromine : An electron-withdrawing group that influences reactivity.
- Ethyl and Methyl Groups : Affect steric and electronic properties.
These features contribute to its reactivity in electrophilic aromatic substitution reactions, where bromine can be replaced by various nucleophiles, facilitating further chemical transformations.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, several related compounds exhibit notable biological properties. The following subsections summarize potential activities based on structural analogs and general characteristics of brominated aromatic compounds.
Antimicrobial and Antifungal Properties
Research indicates that halogenated aromatic compounds often possess antimicrobial and antifungal activities. For instance:
- Brominated Compounds : Known for their efficacy against various pathogens due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
A study highlighted that similar brominated compounds exhibited moderate activity with an IC₅₀ value of 42.19 μg/mL, suggesting that this compound may also possess antimicrobial properties .
Cytotoxic Effects
The cytotoxicity of halogenated compounds has been a focus in toxicological studies:
- Mechanism of Action : Compounds can induce oxidative stress, leading to cellular damage and apoptosis in certain cancer cell lines.
Although specific data on this compound is lacking, the general trend among structurally similar compounds suggests potential cytotoxic effects that warrant further investigation.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes key features:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 4-Bromo-1-methylbenzene | C₇H₈Br | Antimicrobial properties |
| 4-Ethylbromobenzene | C₈H₉Br | Moderate cytotoxicity |
| 3-Bromo-1-methyl-2-ethylbenzene | C₉H₁₁Br | Potential anti-inflammatory effects |
The unique positioning of the bromine atom along with ethyl and methyl groups in this compound creates distinct steric and electronic effects compared to these compounds. This uniqueness may influence its interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
